molecular formula C10H13NO4S B184774 4-[(Phenylsulfonyl)amino]butanoic acid CAS No. 85845-09-6

4-[(Phenylsulfonyl)amino]butanoic acid

カタログ番号: B184774
CAS番号: 85845-09-6
分子量: 243.28 g/mol
InChIキー: MOGAUQWSGDNMAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-[(Phenylsulfonyl)amino]butanoic acid, also known as 4-(benzenesulfonamido)butanoic acid, is a high-purity chemical compound with the molecular formula C 10 H 13 NO 4 S and a molecular weight of 243.28 g/mol . This molecule features a butanoic acid chain terminated with a carboxylic acid group and a sulfonamide linkage to a phenyl ring, a structure that makes it a versatile building block in organic and medicinal chemistry research. The compound's primary research value lies in its role as a key synthetic intermediate. Scientific literature indicates that N-protected 4-aminobutanoic acid derivatives are particularly advantageous for the preparation of peptides derived from statin analogs, using processes scalable to industrial production . The sulfonamide group can act as a protective group for the amine functionality during multi-step syntheses, and its electron-withdrawing nature can influence the reactivity of the molecule in subsequent transformations. Furthermore, the 4-(phenylsulfonyl)phenyl pharmacophore, present in this compound, is a recognized fragment in the development of bioactive molecules. Research has shown that this fragment, when incorporated into various heterocyclic systems and N-acyl-α-amino acid derivatives, can impart significant biological properties, including antimicrobial and antibiofilm activities . Researchers can utilize this compound for constructing more complex molecular architectures, particularly in peptide chemistry where it can be incorporated as a unique amino acid derivative. The carboxylic acid end allows for further coupling reactions, enabling the elongation of peptide chains according to standard peptide synthesis methodologies . This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(benzenesulfonamido)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c12-10(13)7-4-8-11-16(14,15)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGAUQWSGDNMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327024
Record name 4-[(phenylsulfonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85845-09-6
Record name 4-[(phenylsulfonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activities and Mechanistic Investigations of 4 Phenylsulfonyl Amino Butanoic Acid

Other Reported Biological Modulations (e.g., Anticonvulsant Properties)

Some sources indicate that 4-[(Phenylsulfonyl)amino]butanoic acid possesses anticonvulsant properties. ontosight.ai However, detailed scientific studies or clinical trials to substantiate these claims, including efficacy data and the spectrum of anticonvulsant activity, are not publicly available. The assertion of this property appears in chemical databases but lacks citation to primary research literature.

Exploration of Molecular Targets and Mechanism of Action

The specific molecular targets and the precise mechanism of action for this compound have not been elucidated in the available scientific literature.

There is no direct research available that details the interactions of this compound with specific enzymes or proteins. While sulfonamide derivatives are known to target various enzymes, such as carbonic anhydrase and dihydrofolate synthase, and butanoic acid derivatives can act as histone deacetylase inhibitors, it is not confirmed that this compound shares these targets.

Role of the Sulfonyl Moiety in Biological Recognition and Inhibition

The sulfonyl group (SO2) is a critical pharmacophore in a wide array of therapeutic agents, and its role in the biological recognition and inhibition of enzymes by N-arylsulfonyl amino acids is multifaceted. This moiety is not merely a passive linker but an active participant in molecular interactions that dictate the potency and selectivity of the compound.

The sulfonamide group's geometry, with the sulfur atom at the center of a tetrahedron, allows it to act as a rigid scaffold, positioning the aryl group and the amino acid portion in a defined spatial orientation for optimal interaction with a biological target. The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, readily forming strong hydrogen bonds with amide protons in the backbones of proteins or with the side chains of amino acid residues such as arginine, lysine, and histidine.

Furthermore, the sulfonyl moiety is a bioisostere of a carboxylate group but is more resistant to metabolic degradation, enhancing the pharmacokinetic profile of the parent compound. In the context of enzyme inhibition, the sulfonamide group is a key feature of many matrix metalloproteinase (MMP) inhibitors. It can chelate the catalytic zinc ion in the active site of these enzymes, leading to their inhibition. This interaction is often a key determinant of the inhibitory potency of the compound.

The nature of the substituent on the phenyl ring of the phenylsulfonyl group can also significantly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the sulfonamide, affecting its pKa and, consequently, its ionization state at physiological pH. This, in turn, influences the strength of its interactions with the target protein.

In Vitro and In Vivo Pharmacological Evaluation Models (Excluding Clinical Human Studies)

The pharmacological evaluation of a compound like this compound would typically involve a tiered approach, starting with in vitro assays to identify and characterize its biological activity, followed by in vivo studies in animal models to assess its efficacy and pharmacokinetic properties.

In Vitro Models:

Initial screening would likely involve a panel of enzyme inhibition assays, particularly against enzymes where sulfonamides are known to be active, such as MMPs and carbonic anhydrases. For instance, the inhibitory activity against various MMP isozymes (MMP-1, MMP-2, MMP-9, etc.) would be determined to assess both potency and selectivity. The results of such an assay would typically be presented as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Should the compound be investigated for antimicrobial properties, as has been the case for some N-arylsulfonyl amino acids, in vitro evaluation would involve determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. For example, some N-acylsulfonamides have been evaluated for their inhibitory activity against the MurE ligase of Escherichia coli, a key enzyme in peptidoglycan biosynthesis.

The following table illustrates the type of data that would be generated from in vitro enzyme inhibition studies:

Target EnzymeAssay TypeMeasured ParameterExample Result (for a related compound)
Matrix Metalloproteinase-2Fluorogenic Peptide AssayIC50150 nM
Matrix Metalloproteinase-9Fluorogenic Peptide AssayIC5075 nM
Carbonic Anhydrase IIEsterase Activity AssayKi25 nM
E. coli MurE LigaseCoupled Enzyme AssayIC5010 µM

In Vivo Models:

Following promising in vitro results, in vivo studies in animal models would be conducted to evaluate the compound's pharmacological effects in a whole-organism context. The choice of animal model would be dictated by the specific biological activity identified in vitro.

If the compound showed potent MMP inhibitory activity, it might be evaluated in a model of cancer metastasis. For example, mice could be implanted with tumor cells, and the effect of the compound on tumor growth and the formation of distant metastases would be monitored.

For potential antibacterial activity, an in vivo infection model would be employed. Mice could be infected with a pathogenic bacterial strain, and the ability of the compound to reduce the bacterial load and improve survival would be assessed.

Pharmacokinetic studies would also be a critical component of the in vivo evaluation. These studies would determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model, typically rats or mice. Key parameters that would be measured are summarized in the table below.

Pharmacokinetic ParameterDescriptionExample Value (for a related compound)
Bioavailability (F%)The fraction of the administered dose that reaches systemic circulation.45%
Half-life (t1/2)The time required for the concentration of the compound in the body to be reduced by half.4.5 hours
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.0.5 L/kg
Clearance (CL)The volume of plasma cleared of the drug per unit time.0.1 L/hr/kg

Metabolic Pathways and Degradation Studies of 4 Phenylsulfonyl Amino Butanoic Acid

Biotransformation Pathways and Metabolite Identification

The biotransformation of 4-[(Phenylsulfonyl)amino]butanoic acid is anticipated to proceed through pathways that target its butanoic acid side chain and the sulfonamide linkage. These transformations are crucial for its detoxification and elimination from biological systems and the environment.

The butanoic acid side chain of this compound is a prime substrate for beta-oxidation, a catabolic process that breaks down fatty acids and other carboxylic acids to produce energy. This pathway sequentially shortens the acyl chain by two carbons in each cycle. The process involves a series of four enzymatic reactions that occur in the mitochondria. epa.govnih.gov

The anticipated beta-oxidation of the butanoic acid side chain would lead to the formation of N-(phenylsulfonyl)glycine as a key metabolite. This process is analogous to the metabolism of other xenobiotics containing a butanoic acid side chain, which are often metabolized via beta-oxidation to their corresponding acetic or glycine (B1666218) conjugates. core.ac.uk

Table 1: Postulated Beta-Oxidation Metabolites of this compound

Parent CompoundIntermediate MetaboliteFinal Metabolite
This compound2-[(Phenylsulfonyl)amino]acetyl-CoAN-(Phenylsulfonyl)glycine

This table presents a simplified, theoretical pathway. The actual in vivo process may involve additional conjugation steps.

The microbial degradation of sulfonamides is a well-documented process and is considered a primary mechanism for their removal from the environment. nih.govnih.govoup.com Various bacterial strains, including those from the genera Paenarthrobacter and Microbacterium, have been identified as capable of degrading sulfonamides. nih.gov The degradation process can be influenced by environmental factors such as the presence of other nutrients and the concentration of the sulfonamide compound itself. nih.govoup.com

The initial step in the microbial degradation of many sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond. nih.gov This would break down this compound into benzenesulfonic acid and 4-aminobutanoic acid. Both of these products are then susceptible to further microbial degradation.

Table 2: Potential Microbial Biotransformation Products of this compound

Parent CompoundInitial Cleavage Products
This compoundBenzenesulfonic acid and 4-Aminobutanoic acid

The generation of these products is based on known microbial degradation pathways for sulfonamides.

Comparative Analysis with General Amino Acid and Carboxylic Acid Metabolism

The metabolic pathways of this compound can be understood by comparing them to the general metabolism of endogenous amino acids and carboxylic acids.

The beta-oxidation of the butanoic acid side chain mirrors the catabolism of short-chain fatty acids. usgs.govresearchgate.net In fatty acid metabolism, the acyl-CoA derivatives undergo dehydrogenation, hydration, oxidation, and thiolytic cleavage to yield acetyl-CoA. researchgate.net Similarly, the butanoic acid portion of the target molecule would likely be activated to its CoA ester before entering the beta-oxidation spiral.

The amino acid component of the molecule, while linked to a phenylsulfonyl group, shares some metabolic parallels with natural amino acids. The cleavage of the S-N bond by microorganisms is a form of deamination, a central process in amino acid catabolism that removes the amino group. epa.gov However, unlike typical amino acids which are deaminated to alpha-keto acids, the degradation of this compound yields a sulfonic acid and an aminoalkanoic acid.

Environmental Fate and Biodegradation Research

The environmental fate of this compound is largely determined by its susceptibility to biodegradation. As a sulfonamide derivative, it is expected to be subject to microbial degradation in soil and aquatic environments. nih.govnih.gov Research on other benzenesulfonamides indicates that their persistence in the environment can vary, with predicted biodegradation half-lives ranging from days to weeks. epa.gov

Microbial communities in wastewater treatment plants and natural ecosystems have shown the capacity to degrade sulfonamides, often through co-metabolism where the presence of other organic matter facilitates the breakdown of the more recalcitrant sulfonamide structure. nih.gov The degradation process is considered a key resistance mechanism in bacteria against sulfonamide antibiotics. oup.com While specific studies on the environmental fate of this compound are not widely available, the existing body of research on sulfonamides suggests that microbial degradation would be the principal route of its dissipation from the environment. nih.govepa.gov

Structure Activity Relationships Sar and Computational Investigations of 4 Phenylsulfonyl Amino Butanoic Acid Analogs

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of sulfonamide derivatives is intricately linked to their structural features. For instance, the potency of benzene (B151609) sulfonamides has been shown to be strongly dependent on lipophilicity. rsc.orgnih.gov Modifications to the core structure, such as the introduction of different functional groups, can significantly alter the compound's properties. In sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold, the specific amino acid incorporated plays a crucial role in their cytotoxic selectivity against various cancer cell lines. ekb.eg For example, derivatives containing L-cysteine, L-glutamine, and L-tryptophan showed the highest activity against certain cancer cells. ekb.eg

Similarly, for C-4-amino acid substituted monobactam analogs, the structure of the amino acid component is a key determinant of antibacterial activity. nih.gov The core framework of compounds bearing sulfonyl and amino acid moieties provides outstanding stability, making the sulfonamide group a central feature for drug design. researchgate.net In the case of phenylalanine derivatives targeting the HIV-1 capsid protein, the phenylalanine core is essential for maintaining antiviral activity, while the linker portion, which is exposed to the solvent, offers a site for synthetic modifications that can greatly influence this activity. mdpi.com The nature of substituents on the quinoxaline (B1680401) ring, for instance, determines whether derivatives exhibit antimycobacterial or antiparasitic properties. mdpi.com

Rational Design and Synthesis of Derivatives for Modulated Activity

The rational design and synthesis of new derivatives are guided by SAR insights to enhance biological activity and improve pharmacokinetic profiles. The process often begins with a known active compound, or "lead," which is then systematically modified. rsc.orgnih.gov For example, a series of benzene sulfonamides were synthesized as part of a hit-to-lead optimization program to develop potential antileishmanial agents. rsc.orgnih.gov

The synthesis of these analogs can be achieved through various chemical reactions. One common method involves the reaction of α-amino acids with sulfonyl chlorides in a basic aqueous solution to create sulfamoyl carboxylic acids. researchgate.net Another approach is the Ugi four-component reaction, which has been used to create a library of phenylalanine-containing peptidomimetics as novel HIV-1 capsid binders. mdpi.com This strategy allows for the introduction of diverse chemical groups to explore the SAR of the phenylalanine core extensively.

The synthesis of butanoic acid derivatives has also been a subject of interest, with methods developed for their preparation as intermediates for statin analogs and other bioactive molecules. google.com For instance, (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid and its novel Cu(II) complex have been synthesized and characterized, with further investigations planned to determine the biological activities of a library of its analogs. mdpi.com Similarly, a series of 4-amino coumarin-based derivatives were designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors with antifungal properties. mdpi.com

In Silico Modeling and Molecular Docking Studies

Computational methods, including in silico modeling and molecular docking, are indispensable tools in modern drug discovery. ucl.ac.uk These techniques provide valuable insights into how a ligand (the drug candidate) might interact with its biological target at a molecular level, guiding the design of more potent and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy or docking score. nih.gov This method has been widely applied to sulfonamide and butanoic acid derivatives to understand their mechanism of action. ekb.egresearchgate.netnih.govrsc.orgresearchgate.net

For example, docking studies of novel sulfonamide derivatives against E. coli Dihydropteroate synthase (DHPS) were performed to investigate the structural basis of their antibacterial activity. nih.gov The results helped to estimate the in silico binding affinities and conformations of the synthesized compounds. nih.gov In another study, docking of newly synthesized sulfonamide derivatives into the active sites of α-glucosidase and α-amylase revealed that they could occupy the same space as the natural substrate, acarbose, explaining their inhibitory activity. rsc.org The superior activity against α-glucosidase was attributed to stronger interactions compared to those with α-amylase. rsc.org

The following table summarizes the in vitro activity of selected sulfonyl-α-L-amino acid derivatives against various human cancer cell lines.

CompoundTarget Cell LineIC50 (µg/ml)
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine (5)HEPG251.9
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine (14)MCF754.2
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan (18)PaCa259.7
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine (3)MCF790.9
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine (3)PaCa269.5
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glycine (1)HEPG285.1
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-lysine (10)HEPG287.0

Data from a study on sulfonyl-α-L-amino acid derivatives showing their antiproliferative activity. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. ekb.eg

When the 3D structure of a target protein is not experimentally available, homology modeling can be used to build a model based on the known structure of a related protein. ucl.ac.uk This model can then be used for docking studies.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study its stability and conformational changes over time. researchgate.netnih.govnih.gov MD simulations of γ-aminobutyric acid (GABA), which is 4-aminobutanoic acid, have been performed to study its structural properties in aqueous solution. researchgate.net In another study, MD simulations of ERRα inverse agonists revealed that different binding modes of the ligands led to changes in the helix structures of the receptor, which in turn affected their biological activity. nih.gov The flexibility of specific helices was found to be positively associated with the inverse agonist activity. nih.gov These simulations can also be used to calculate the binding free energy of a protein-ligand complex, providing a more accurate prediction of binding affinity. nih.gov

The following table highlights key amino acid residues and their contribution to the binding free energy in the interaction between an inverse agonist (compound 4) and the ERRα receptor, as determined by MD simulations.

Amino Acid ResidueBinding Free Energy Contribution (kcal/mol)
Phe328< -3
Leu365< -3
Glu331< -2
Val491< -1
Leu401< -1
Phe382< -1
Val369< -1
Met362< -1

Data from MD simulation results showing the decomposition of binding free energy for key amino acid residues interacting with an ERRα inverse agonist. nih.gov

Computational Chemistry Approaches in Lead Optimization and Scaffold Hopping

Lead optimization is a critical stage in drug discovery where a promising lead compound is refined to improve its efficacy, selectivity, and pharmacokinetic properties. ucl.ac.uk Computational chemistry plays a vital role in this process. By predicting how structural modifications will affect a compound's properties, these methods can help prioritize which derivatives to synthesize and test, saving time and resources. rsc.orgnih.gov

Scaffold hopping is a computational technique used to identify new core structures (scaffolds) that can serve as a basis for designing novel compounds with similar biological activity to a known active molecule. nih.govbhsai.org This approach is particularly useful for generating new intellectual property and overcoming issues with the original scaffold, such as poor pharmacokinetic properties or synthetic difficulties. researchgate.net The concept, introduced in 1999, aims to find isofunctional molecules with significantly different backbones. bhsai.orgnih.gov Scaffold hopping can be classified into several categories, including heterocycle replacements, ring opening or closure, and topology-based hopping. bhsai.orgnih.gov This powerful strategy allows medicinal chemists to explore new chemical space and discover equipotent compounds with novel backbones and improved properties. bhsai.org

Analytical Chemistry and Characterization Techniques for 4 Phenylsulfonyl Amino Butanoic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the functional groups and connectivity of atoms within a molecule. For 4-[(Phenylsulfonyl)amino]butanoic acid, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenylsulfonyl group would typically appear in the downfield region (δ 7.5-8.0 ppm). The protons of the butanoic acid chain would show characteristic multiplets, with their chemical shifts influenced by the adjacent electron-withdrawing sulfonyl and carboxylic acid groups. The methylene (B1212753) group adjacent to the nitrogen (SO₂NH-CH ₂) would likely resonate around δ 2.9-3.1 ppm, while the methylene group adjacent to the carboxylic acid (CH ₂-COOH) would be expected around δ 2.3-2.5 ppm. The central methylene group (-CH₂-CH ₂-CH₂-) would appear further upfield, likely in the range of δ 1.8-2.0 ppm. The acidic proton of the carboxylic acid would give a broad singlet at a very downfield position (δ 10-12 ppm), and the proton on the sulfonamide nitrogen would also present as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (ortho to SO₂)7.8-7.9Doublet
Aromatic (meta to SO₂)7.5-7.6Triplet
Aromatic (para to SO₂)7.6-7.7Triplet
-SO₂NH-CH ₂-2.9-3.1Triplet
-CH₂-CH ₂-CH₂-1.8-2.0Quintet
-CH ₂-COOH2.3-2.5Triplet
-COOH 10-12Broad Singlet
-SO₂NH -VariableBroad Singlet

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, ten distinct signals are expected. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing around δ 175-180 ppm. The aromatic carbons would resonate in the δ 125-140 ppm region, with the carbon directly attached to the sulfonyl group being the most deshielded. The carbons of the aliphatic chain would appear in the upfield region, with the carbon attached to the nitrogen being around δ 40-45 ppm and the carbon adjacent to the carbonyl group around δ 30-35 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-C =O175-180
Aromatic (C-SO₂)138-140
Aromatic (ortho)128-130
Aromatic (meta)126-128
Aromatic (para)132-134
-SO₂NH-C H₂-40-45
-CH₂-C H₂-CH₂-22-25
-C H₂-COOH30-35

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. The C=O stretch of the carboxylic acid would appear as a strong absorption around 1700-1725 cm⁻¹. The N-H stretch of the sulfonamide would likely be observed as a medium intensity band around 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group would result in two strong bands, typically around 1330-1360 cm⁻¹ and 1150-1180 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C=O (Carboxylic Acid)1700-1725Strong
N-H (Sulfonamide)3200-3300Medium
S=O (Asymmetric Stretch)1330-1360Strong
S=O (Symmetric Stretch)1150-1180Strong
Aromatic C-H Stretch>3000Medium to Weak
Aromatic C=C Stretch1450-1600Medium to Weak

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenylsulfonyl moiety. The benzene (B151609) ring in the phenylsulfonyl group will give rise to π → π* transitions. Typically, substituted benzene rings show a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) in the region of 250-280 nm. The presence of the sulfonyl group and the amino linkage may cause a slight shift in the position and intensity of these bands.

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Electronic TransitionPredicted λmax (nm)
π → π* (E-band)~220
π → π* (B-band)~265

Note: The solvent used can significantly affect the λmax values.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₃NO₄S), the calculated monoisotopic mass is 243.056529 g/mol . google.com An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental composition of the compound.

General Mass Spectrometry for Molecular Weight and Fragmentation

In a standard electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (243). The fragmentation pattern would provide further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-S bond, leading to a fragment ion at m/z 141 (phenylsulfonyl cation) and the loss of the butanoic acid moiety. Cleavage of the N-S bond is also possible. The butanoic acid chain could undergo fragmentation, such as the loss of a carboxyl group (COOH, 45 Da) or water (H₂O, 18 Da).

Interactive Data Table: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

m/zPossible Fragment
243[M]⁺ (Molecular Ion)
141[C₆H₅SO₂]⁺
102[M - C₆H₅SO₂NH]⁺
85[M - C₆H₅SO₂NH₂]⁺
77[C₆H₅]⁺

Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is an indispensable tool for the analysis of this compound, allowing for the separation of the compound from impurities and its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography–Mass Spectrometry (LC-MS) are the most powerful and commonly referenced methods for these purposes.

Reversed-phase HPLC (RP-HPLC) is the predominant chromatographic technique for assessing the purity of this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For amino acid derivatives like this compound, direct UV detection can be challenging due to the lack of a strong chromophore in some parts of the molecule. To overcome this, pre-column derivatization is a common strategy to attach a UV-active label to the amino acid, significantly enhancing detection sensitivity. nih.govnih.gov Two widely used derivatizing agents are phenylisothiocyanate (PITC) and o-phthalaldehyde (B127526) (OPA). nih.govnih.gov

The PITC derivatization method, for instance, results in phenylthiocarbamyl (PTC) amino acid derivatives that can be readily detected at 254 nm. nih.gov The process involves a smooth reaction at room temperature, followed by the removal of excess reagents before injection onto the column. nih.gov A gradient elution using an acetate (B1210297) buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed to separate the derivatized amino acids within approximately 30 minutes. nih.gov

Below are representative conditions for the analysis of amino acids using RP-HPLC with pre-column derivatization.

Table 1: Representative RP-HPLC Conditions with Pre-Column Derivatization

Parameter PITC Derivatization Method OPA Derivatization Method
Derivatizing Agent Phenylisothiocyanate (PITC) o-Phthalaldehyde (OPA)
Stationary Phase (Column) Octadecylsilyl (ODS, C18) or Octyl (C8) reverse-phase column nih.gov General-purpose UV-visible HPLC system with a reverse-phase column nih.gov
Mobile Phase Gradient of aqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 6.8) and organic modifier (e.g., acetonitrile or methanol) nih.gov Gradient elution with appropriate buffers for separation of OPA-derivatives nih.gov
Detection UV at 254 nm nih.gov UV-visible detector nih.gov

| Purpose | Quantitative analysis of amino acids, including proline nih.gov | Semi-automated quantitative analysis of amino acids in protein biopharmaceuticals nih.gov |

Direct analysis without derivatization is also feasible, particularly for purity assessments where high sensitivity is not the primary goal. A successful separation of a structurally related compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, was achieved using a C18 column with a mobile phase consisting of trifluoroacetic acid in a water-acetonitrile mixture. nih.gov Such a method could be adapted for this compound.

Table 2: Exemplar RP-HPLC Method Parameters for Underivatized Sulfonyl-Containing Acids

Parameter Condition
Stationary Phase (Column) J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 µm) nih.gov
Mobile Phase 0.05% trifluoroacetic acid in water-acetonitrile (85:15, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov

| Detection Wavelength | 228 nm nih.gov |

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers superior sensitivity and specificity compared to HPLC with UV detection. This hybrid technique is especially valuable for identifying and quantifying low levels of the compound in complex biological matrices. LC-MS separates compounds chromatographically before they are ionized and detected based on their mass-to-charge ratio (m/z).

Ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) represents a significant advancement, providing rapid analysis with high resolution and sensitivity. nih.gov For analytes in biological samples like serum, a sample preparation step, such as protein precipitation with methanol, is crucial to remove high-molecular-weight interferences. nih.gov The development of a UPLC-MS/MS method for phenyl- and indole-containing acids in human serum demonstrated excellent results with this preparation technique, achieving high analyte recovery without significant matrix effects. nih.gov

Given the monoisotopic mass of this compound is 243.056529 g/mol , an LC-MS method would be configured to monitor for this specific mass. epa.gov In tandem MS (MS/MS), a specific precursor ion (e.g., [M+H]⁺ or [M-H]⁻) is selected and fragmented to produce characteristic product ions, a process known as selected reaction monitoring (SRM), which provides exceptional specificity.

Table 3: Typical Parameters for an LC-MS/MS Method

Parameter Description
Chromatography Ultra-High-Pressure Liquid Chromatography (UPLC) nih.gov
Sample Preparation Protein precipitation with an organic solvent (e.g., methanol) nih.gov
Ionization Source Electrospray Ionization (ESI), operated in either positive or negative mode
Precursor Ion (m/z) For C₁₀H₁₃NO₄S: [M+H]⁺ ≈ 244.06 or [M-H]⁻ ≈ 242.05
Detection Mode Tandem Mass Spectrometry (MS/MS) using Selected Reaction Monitoring (SRM) nih.gov

| Validation | Method would be validated for linearity, accuracy, precision, and lower limits of quantitation (LLOQs) nih.gov |

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a pure compound. This destructive method is used to determine the empirical formula of a newly synthesized substance, serving as a crucial checkpoint for its identity and purity.

For this compound, the molecular formula is C₁₀H₁₃NO₄S. epa.gov The theoretical elemental composition is calculated from its atomic constituents and their molar masses. The experimental results from an elemental analyzer are then compared against these theoretical values. A close agreement (typically within ±0.4%) between the found and calculated percentages is considered a confirmation of the compound's elemental composition and, by extension, its empirical formula. semanticscholar.org

Table 4: Elemental Analysis Data for this compound

Element Molecular Formula Theoretical Mass %
Carbon (C) C₁₀H₁₃NO₄S 49.37%
Hydrogen (H) C₁₀H₁₃NO₄S 5.39%
Nitrogen (N) C₁₀H₁₃NO₄S 5.76%
Oxygen (O) C₁₀H₁₃NO₄S 26.31%
Sulfur (S) C₁₀H₁₃NO₄S 13.18%

| Total | | 100.00% |

Future Research Directions and Potential Applications of 4 Phenylsulfonyl Amino Butanoic Acid in Chemical Biology

Development of Novel Therapeutic Agents Based on the Sulfonamide-Butanoic Acid Scaffold

The unique combination of a sulfonamide group and a butanoic acid moiety within the same molecule offers a versatile platform for the design of novel therapeutic agents. This scaffold can be systematically modified to target a range of biological macromolecules.

The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs and is known to interact with various enzymes, including matrix metalloproteinases (MMPs). nih.gov The butanoic acid portion, a short-chain fatty acid, can mimic natural ligands and interact with specific receptors or enzyme active sites. For instance, butyrate (B1204436) itself is a known inhibitor of histone deacetylases (HDACs). nih.govaxonmedchem.com

Future research could focus on creating libraries of 4-[(Phenylsulfonyl)amino]butanoic acid derivatives to screen for activity against various therapeutic targets. Key areas of interest include:

Histone Deacetylase (HDAC) Inhibitors: The structural similarity of the butanoic acid part to known HDAC inhibitors like sodium butyrate suggests that derivatives of this compound could be potent and selective HDAC inhibitors. nih.govaxonmedchem.comnih.govresearchgate.netgsartor.org The phenylsulfonyl group can be modified to enhance binding affinity and selectivity for specific HDAC isoforms, potentially leading to new anticancer agents with improved efficacy and reduced side effects. nih.govresearchgate.net

Matrix Metalloproteinase (MMP) Inhibitors: The sulfonamide group is a key feature in many MMP inhibitors, where it can chelate the zinc ion in the enzyme's active site. nih.govnih.gov By modifying the butanoic acid and phenyl portions of the scaffold, it may be possible to develop selective inhibitors for different MMPs, which are implicated in cancer metastasis and inflammatory diseases. nih.govnih.gov

GABA Analogues: The 4-aminobutanoic acid (GABA) backbone is a crucial neurotransmitter in the central nervous system. wikipedia.orgdrugs.comtaylorandfrancis.com The structural similarity of this compound to GABA suggests its potential as a lead compound for developing novel GABA analogues. wikipedia.orgdrugs.comtaylorandfrancis.comnih.govnih.gov These analogues could be designed to target GABA receptors or transporters, offering potential treatments for epilepsy, anxiety, and other neurological disorders. nih.gov

Table 1: Potential Therapeutic Targets for the Sulfonamide-Butanoic Acid Scaffold

Therapeutic Target Rationale for Targeting Potential Therapeutic Area
Histone Deacetylases (HDACs) The butanoic acid moiety mimics known HDAC inhibitors like butyrate. nih.govaxonmedchem.comgsartor.org Cancer, Neurological Disorders
Matrix Metalloproteinases (MMPs) The sulfonamide group can act as a zinc-binding group in the enzyme's active site. nih.govnih.gov Cancer, Arthritis, Cardiovascular Diseases
GABA Receptors/Transporters The 4-aminobutanoic acid core structure is analogous to the neurotransmitter GABA. wikipedia.orgdrugs.comtaylorandfrancis.comnih.gov Epilepsy, Anxiety, Neuropathic Pain

Exploration of New Biological Targets and Pathways

Beyond the established targets for sulfonamides and butanoic acid derivatives, the unique structure of this compound may allow it to interact with novel biological targets and modulate previously uncharacterized pathways.

Future research in this area could involve:

Phenotypic Screening: High-throughput screening of this compound and its derivatives in various cell-based assays can identify compounds that elicit interesting biological responses without a preconceived target. Subsequent target deconvolution studies can then uncover novel mechanisms of action.

Chemical Proteomics: Affinity-based probes derived from this compound can be used to pull down interacting proteins from cell lysates, leading to the direct identification of its biological targets.

Metabolomics and Transcriptomics: Treating cells or organisms with this compound and analyzing the resulting changes in the metabolome and transcriptome can provide insights into the metabolic and signaling pathways it affects. researchgate.netoup.comebi.ac.ukjax.org Carboxylic acids are known to be involved in a wide range of metabolic processes. ebi.ac.ukjax.org

Application as a Chemical Probe for Metabolic Pathway Research

The structural features of this compound make it a candidate for development as a chemical probe to study metabolic pathways. researchgate.net The butanoic acid moiety can be recognized by enzymes and transporters involved in fatty acid metabolism, while the phenylsulfonyl group provides a handle for introducing reporter tags such as fluorophores or affinity labels.

Potential applications as a chemical probe include:

Studying Fatty Acid Uptake and Metabolism: A fluorescently labeled version of this compound could be used to visualize the uptake and intracellular trafficking of short-chain fatty acids in real-time.

Identifying Enzymes in Metabolic Pathways: An affinity-labeled probe could be used to identify and isolate enzymes that recognize and process butanoic acid and its derivatives. researchgate.net

Tumor Imaging: Sulfonamide-containing fluorescent probes have been developed for tumor imaging due to their ability to target carbonic anhydrases, which are often overexpressed in cancer cells. nih.govmdpi.com A fluorescent derivative of this compound could potentially be explored for similar applications.

Table 2: Potential Applications of this compound as a Chemical Probe

Probe Type Reporter Tag Potential Application
Fluorescent Probe Fluorophore Visualization of cellular uptake and localization
Affinity Probe Biotin or other affinity tag Identification of interacting proteins and enzymes
Imaging Agent Fluorophore or radionuclide In vivo imaging of specific tissues or tumors

Green Chemistry Approaches in the Synthesis and Degradation Studies of the Compound

The principles of green chemistry can be applied to both the synthesis and the eventual degradation of this compound and its derivatives to minimize their environmental impact.

Green Synthesis: Future research should focus on developing environmentally benign synthetic routes. This could involve the use of biocatalysts, such as enzymes, to perform key synthetic steps under mild conditions. frontiersin.org For instance, engineered enzymes could be employed for the stereoselective synthesis of chiral derivatives. frontiersin.org The use of greener solvents and reaction conditions, such as microwave-assisted synthesis, can also reduce the environmental footprint of the synthetic process. mdpi.com

Degradation Studies: Understanding the environmental fate of this compound is crucial. Research into its biodegradation by microorganisms in soil and water is needed. nih.govnih.govresearchgate.net Studies on the photocatalytic degradation of the compound, using catalysts like titanium dioxide, can provide insights into its environmental persistence and the potential for developing remediation strategies. researchgate.netproakademia.eumdpi.comnih.govresearchgate.net

Table 3: Green Chemistry Approaches for this compound

Approach Description Potential Benefits
Biocatalytic Synthesis Use of enzymes for specific transformations. frontiersin.org High selectivity, mild reaction conditions, reduced waste.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. Reduced reaction times, lower energy consumption.
Microbial Degradation Study of the breakdown of the compound by microorganisms. nih.govnih.govresearchgate.net Understanding environmental fate, potential for bioremediation.
Photocatalytic Degradation Use of light and a catalyst to break down the compound. researchgate.netproakademia.eumdpi.comnih.govresearchgate.net Potential for water treatment and environmental remediation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Phenylsulfonyl)amino]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(Phenylsulfonyl)amino]butanoic acid

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